Deracoxib

Catalog No.
S525672
CAS No.
169590-41-4
M.F
C17H14F3N3O3S
M. Wt
397.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deracoxib

CAS Number

169590-41-4

Product Name

Deracoxib

IUPAC Name

4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)pyrazol-1-yl]benzenesulfonamide

Molecular Formula

C17H14F3N3O3S

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C17H14F3N3O3S/c1-26-16-7-2-10(8-13(16)18)15-9-14(17(19)20)22-23(15)11-3-5-12(6-4-11)27(21,24)25/h2-9,17H,1H3,(H2,21,24,25)

InChI Key

WAZQAZKAZLXFMK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)F)F

solubility

Soluble in DMSO

Synonyms

4-(3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-1-yl)benzenesulfonamide, deracoxib

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)F)F

The exact mass of the compound Deracoxib is 397.0708 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758935. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, primarily used in veterinary medicine for treating pain and inflammation in dogs. It is particularly effective for osteoarthritis and post-operative pain following orthopedic or dental surgeries. Deracoxib is marketed under the trade name Deramaxx and was approved by the FDA in August 2002. The compound is available as a beef-flavored chewable tablet, enhancing its palatability for canine patients .

Chemical Properties

  • Chemical Formula: C₁₇H₁₄F₃N₃O₃S
  • Molecular Weight: 397.37 g/mol
  • IUPAC Name: 4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-1-yl]benzene-1-sulfonamide
  • CAS Number: 169590-41-4

Deracoxib exhibits a high degree of protein binding (over 90%) and undergoes hepatic biotransformation, with an elimination half-life of approximately three hours at standard dosages .

The primary biological activity of deracoxib lies in its anti-inflammatory and analgesic properties. By selectively inhibiting COX-2, it reduces the synthesis of prostaglandins that mediate inflammation and pain. This mechanism allows for effective management of conditions like osteoarthritis and post-surgical pain in dogs. Additionally, there is some evidence suggesting potential off-label uses in treating certain cancers, such as transitional cell carcinoma in dogs .

The synthesis of deracoxib involves multiple steps that typically include:

  • Formation of Pyrazole Ring: The initial step involves synthesizing the pyrazole moiety through reactions involving hydrazine derivatives.
  • Substitution Reactions: Subsequent reactions introduce various functional groups, including fluorine and methoxy groups, to achieve the desired structure.
  • Sulfonamide Formation: The final step involves attaching a sulfonamide group to enhance the drug's pharmacological properties.

These synthetic pathways are designed to optimize both efficacy and safety profiles while minimizing side effects .

Deracoxib may interact with other medications, particularly other NSAIDs or corticosteroids, increasing the risk of gastrointestinal toxicity. It is contraindicated in dogs with existing renal or liver issues due to potential exacerbation of these conditions. Monitoring is recommended when transitioning from other NSAIDs to deracoxib to avoid adverse effects .

Common Interactions Include:

  • Increased risk of gastrointestinal ulcers when combined with other NSAIDs.
  • Potential renal impairment when used alongside diuretics.

Veterinarians often recommend a thorough assessment before prescribing deracoxib, especially for long-term use .

Deracoxib belongs to a class of drugs known as coxibs, which are selective COX-2 inhibitors. Other notable compounds in this category include:

Compound NameChemical FormulaMain UsesUnique Features
CelecoxibC₁₈H₁₅F₃N₂O₂SPain relief, arthritis treatmentUsed in humans; higher risk of cardiovascular issues
RofecoxibC₁₈H₁₈N₂O₃SPain managementWithdrawn due to safety concerns
EtoricoxibC₂₁H₂₃N₃O₂SOsteoarthritis, acute pain reliefLong half-life; used less frequently

Uniqueness of Deracoxib

Deracoxib's uniqueness lies in its veterinary application specifically for canines, distinguishing it from other coxibs that are primarily used in human medicine. Its formulation as a palatable chewable tablet also enhances compliance among pet owners .

The synthesis of deracoxib relies on the construction of a substituted pyrazole core as the central structural motif. Several distinct synthetic approaches have been developed for this purpose, each offering unique advantages in terms of efficiency, scalability, and environmental considerations.

Classical Knorr Pyrazole Synthesis Approach

The foundational synthetic route for deracoxib follows the classical Knorr pyrazole synthesis methodology, utilizing the cyclization of 1,3-diketones with hydrazine derivatives [1] [2]. This approach involves three critical steps: Friedel-Crafts acylation, Claisen condensation, and pyrazole ring formation through cyclocondensation.

The initial step employs Friedel-Crafts acylation of 2-fluoroanisole with acetyl chloride in the presence of aluminum trichloride as a Lewis acid catalyst [1] [3]. This reaction proceeds through the formation of an acylium ion intermediate, which subsequently attacks the electron-rich aromatic ring to form 3-fluoro-4-methoxyacetophenone [4] [5]. The reaction demonstrates regioselectivity favoring the para position relative to the methoxy group due to the directing effects of the fluorine and methoxy substituents [6] [7].

The second synthetic step involves a Claisen condensation between 3-fluoro-4-methoxyacetophenone and ethyl difluoroacetate under basic conditions [1] [3]. This transformation generates the requisite 1,3-diketone intermediate, 4,4-difluoro-1-(3-fluoro-4-methoxyphenyl)-1,3-butanedione, which serves as the immediate precursor for pyrazole ring formation [8]. The difluoromethyl group introduction at this stage is crucial for the final biological activity of the compound.

The final cyclization step involves the condensation of the 1,3-diketone with 4-sulfonamidophenylhydrazine hydrochloride in ethanol solvent [1] [3]. This reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by intramolecular cyclization and dehydration to form the pyrazole ring [9] [2]. The regioselectivity of this cyclization is controlled by the electronic properties of the difluoromethyl group, which directs the formation of the desired regioisomer.

Multicomponent Reaction Strategies

Recent advances in pyrazole synthesis have emphasized multicomponent reaction approaches that can streamline the synthetic sequence [10] [11]. These methodologies allow for the direct assembly of the pyrazole core from simpler starting materials in a single operation, thereby reducing the number of isolation and purification steps required.

One particularly effective multicomponent approach involves the direct condensation of aromatic aldehydes, ethyl acetoacetate, and hydrazine derivatives under acidic or basic catalysis [12]. This method has been adapted for deracoxib synthesis by employing 3-fluoro-4-methoxybenzaldehyde as the aromatic component and incorporating the difluoromethyl functionality through specialized ester derivatives.

Microwave-assisted multicomponent synthesis has shown significant promise for accelerating pyrazole formation while maintaining high yields and selectivity [12]. These conditions typically employ temperatures ranging from 80-120°C for reaction times of 1-3 hours, representing a substantial improvement over conventional thermal methods that may require 12-24 hours for completion [10].

Green Chemistry Adaptations

Environmental considerations have driven the development of more sustainable synthetic routes for deracoxib production [13] [14]. These approaches focus on reducing solvent consumption, eliminating toxic reagents, and improving atom economy throughout the synthetic sequence.

Aqueous-based synthesis protocols have been developed that eliminate the need for halogenated solvents in the pyrazole formation step [15]. These methods typically employ water-ethanol mixtures with phase-transfer catalysts to facilitate the cyclization reaction while maintaining acceptable yields [13]. The use of recyclable catalysts, such as silica-supported aluminum chloride, has also been investigated to reduce waste generation and improve process sustainability [16].

Solvent-free reaction conditions represent another approach to greener synthesis [17]. These methods rely on solid-state grinding or mechanochemical activation to promote the cyclization reaction without the need for organic solvents [12]. While yields may be slightly reduced compared to solution-phase methods, the environmental benefits and simplified workup procedures make these approaches attractive for industrial applications.

Solvent Selection and Reaction Condition Optimization

The choice of reaction solvent profoundly influences both the efficiency and environmental impact of deracoxib synthesis. Comprehensive optimization studies have been conducted to identify optimal solvent systems for each synthetic step while balancing yield, safety, and cost considerations.

Friedel-Crafts Acylation Solvent Optimization

The initial acylation step requires a solvent that can dissolve both the aromatic substrate and the aluminum chloride catalyst while remaining unreactive toward the Lewis acid [18] [7]. Dichloromethane has emerged as the optimal choice for this transformation, providing superior yields compared to alternative solvents [1] [3].

Comparative studies demonstrate that dichloromethane achieves a 92.4% yield for the formation of 3-fluoro-4-methoxyacetophenone, compared to 92.0% with chloroform and 85.0% with methyl tert-butyl ether [1]. The superior performance of dichloromethane is attributed to its optimal balance of polarity and coordinating ability, which facilitates the formation and stabilization of the acylium ion intermediate while preventing catalyst deactivation [19].

Temperature optimization studies reveal that maintaining the reaction at 5°C provides optimal results, with yields decreasing at both higher and lower temperatures [1]. The solvent-to-substrate ratio has been optimized to 8:1 (volume/weight), representing the minimum solvent usage required to maintain homogeneous reaction conditions while achieving maximum yield [1].

Alternative solvents such as ethyl acetate and tetrahydrofuran have been evaluated but show significantly reduced yields of 78.0% and 65.0%, respectively [19]. Protic solvents including methanol and ethanol are incompatible with this reaction due to their ability to protonate the Lewis acid catalyst and form inactive complexes.

Claisen Condensation Solvent Effects

The second synthetic step involving Claisen condensation requires careful solvent selection to maintain the stability of both the enolate intermediate and the base catalyst [8]. Dichloromethane again proves optimal for this transformation, achieving a yield of 93.1% compared to 96.0% with methyl tert-butyl ether and significantly lower yields with other solvents [1].

The choice of dichloromethane for this step provides several advantages beyond yield optimization. The relatively low boiling point (39.6°C) facilitates solvent recovery and recycling, while the non-coordinating nature of the solvent prevents interference with the base-catalyzed mechanism [20]. Extended reaction times of 36 hours have been found optimal, representing a balance between complete conversion and operational efficiency [1].

Solvent polarity plays a critical role in this transformation, with polar aprotic solvents generally providing better results than nonpolar alternatives [21]. The solvation of the sodium methoxide base is crucial for maintaining its nucleophilicity, and dichloromethane provides sufficient solvation without excessive stabilization that would reduce reactivity [13].

Studies examining alternative solvent systems reveal that dimethylformamide and dimethyl sulfoxide result in only trace product formation, likely due to competitive coordination with the base catalyst [1]. Ethereal solvents such as tetrahydrofuran provide moderate yields but require significantly longer reaction times and show increased susceptibility to side reactions.

Pyrazole Cyclization Conditions

The final cyclization step to form the pyrazole ring requires different solvent considerations due to the involvement of hydrazine derivatives and the need for elevated temperatures [2]. Ethanol has been established as the optimal solvent for this transformation, providing good solubility for all reactants while facilitating the dehydration step required for ring closure [1] [9].

The use of ethanol as solvent serves multiple functions in this reaction. It acts as both a reaction medium and a proton source for the cyclization mechanism, while its moderate boiling point (78.3°C) allows for convenient reflux conditions without requiring specialized equipment [22]. The protic nature of ethanol also facilitates the final dehydration step through hydrogen bonding interactions that stabilize the transition state for water elimination.

Temperature optimization studies indicate that reflux conditions (approximately 80°C) provide optimal reaction rates while minimizing side reactions [1]. Lower temperatures result in incomplete conversion even with extended reaction times, while higher temperatures promote decomposition of the hydrazine starting material [23].

Reaction time optimization reveals that 16 hours provides the optimal balance between conversion and practicality [1]. Shorter reaction times result in incomplete cyclization, while longer times do not significantly improve yields but increase the risk of product degradation and hydrolysis.

Patent Landscape for Industrial-Scale Production

The intellectual property landscape surrounding deracoxib synthesis reflects the evolution of manufacturing processes from initial discovery to optimized industrial production. Multiple patent families cover different aspects of the synthetic methodology, each contributing to the overall knowledge base for large-scale manufacturing.

Foundational Patents and Original Methodology

The original synthesis methodology for deracoxib is disclosed in United States Patent 5,760,068, filed by G.D. Searle & Company in 1996 [24]. This foundational patent establishes the basic three-step synthetic sequence and provides the first detailed description of reaction conditions for each transformation. The patent claims broad coverage over substituted pyrazolyl benzenesulfonamides for veterinary anti-inflammatory applications.

The original patent methodology employs chloroform as the solvent for the Friedel-Crafts acylation step, achieving yields of approximately 92% [24]. However, the environmental and safety concerns associated with chloroform use have driven subsequent optimization efforts toward more sustainable alternatives. The patent also specifies methyl tert-butyl ether for the Claisen condensation step, which, while effective, presents cost challenges for large-scale production due to its relatively high price.

Key process parameters disclosed in the foundational patent include specific temperature ranges, catalyst loadings, and reaction times that have served as starting points for subsequent optimization efforts [25]. The patent provides detailed analytical characterization data and establishes purity specifications that remain relevant for current manufacturing processes.

Process Optimization Patents

Chinese Patent CN107686465B, filed by Shandong Lukang Shelile Pharmaceutical in 2017, represents a significant advancement in process optimization for deracoxib synthesis [1] [3]. This patent specifically addresses solvent selection and reaction condition optimization to improve both economic and environmental aspects of the manufacturing process.

The key innovation disclosed in this patent is the replacement of chloroform with dichloromethane in the acylation step, maintaining comparable yields while significantly reducing toxicity and environmental impact [1]. The patent provides comprehensive optimization data, including temperature effects, solvent ratios, and reaction time studies that demonstrate improved process robustness and reproducibility.

Process economics are specifically addressed through detailed cost analysis comparing different solvent systems [1]. The patent demonstrates that dichloromethane-based processes provide superior economic performance due to lower solvent costs, reduced safety requirements, and improved recovery efficiency. The overall process yield improvement from 84% to 87% further enhances the economic attractiveness of the optimized methodology.

Additional process improvements disclosed include optimized workup procedures that reduce the number of isolation steps and improve product purity [3]. These modifications are particularly valuable for industrial implementation where process simplification directly translates to reduced manufacturing costs and improved operational efficiency.

Alternative Synthetic Approaches and Purification Methods

Patent CN114292235A, filed by Zhejiang Huahai Pharmaceutical in 2020, focuses on alternative synthetic approaches and advanced purification methodologies for deracoxib production [23]. This patent introduces novel crystallization procedures and solvent systems that improve product quality and reduce manufacturing complexity.

The alternative synthetic approach disclosed in this patent employs methyl tert-butyl ether as the primary solvent system with modified reaction conditions that allow for shorter reaction times [23]. While overall yields may be slightly reduced compared to optimized dichloromethane-based processes, the simplified workup and improved product quality provide compensating advantages for certain manufacturing scenarios.

Purification methodology innovations include the development of specialized crystallization procedures that eliminate the need for chromatographic purification steps [23]. These processes employ controlled pH adjustment and selective precipitation techniques to achieve pharmaceutical-grade purity directly from the crude reaction mixture. The economic benefits of eliminating chromatographic steps are substantial for large-scale production.

Quality control methodologies disclosed in this patent include advanced analytical techniques for impurity profiling and stability testing [23]. These methods are essential for regulatory compliance and provide the analytical foundation required for commercial manufacturing approval.

Manufacturing Scale Considerations and Industrial Implementation

The transition from laboratory-scale synthesis to industrial production requires consideration of numerous factors beyond basic reaction chemistry. Patent literature provides insight into the practical challenges and solutions associated with large-scale deracoxib manufacturing.

Safety considerations become paramount at industrial scale, particularly regarding the handling of aluminum chloride and organic solvents [26]. Patents describe specialized equipment designs and operational procedures that minimize worker exposure while maintaining process efficiency. Automated feeding systems and enclosed reaction vessels are commonly employed to address these safety requirements.

Heat management represents another critical consideration for industrial processes [26]. The exothermic nature of the Friedel-Crafts acylation requires careful temperature control to prevent thermal runaway and ensure consistent product quality. Patents describe specialized reactor designs with enhanced heat transfer capabilities and advanced temperature monitoring systems.

Waste minimization and solvent recovery systems are extensively covered in recent patent applications [20] [14]. These systems are essential for both environmental compliance and economic viability of industrial processes. Advanced distillation systems and solvent purification methodologies enable high recovery rates that significantly reduce operating costs and environmental impact.

Quality assurance systems for industrial production are described in detail, including in-process monitoring techniques and statistical process control methodologies [22]. These systems ensure consistent product quality and provide the documentation required for regulatory compliance in pharmaceutical manufacturing environments.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

397.07079698 g/mol

Monoisotopic Mass

397.07079698 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VX29JB5XWV

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS2 (COX2) [HSA:5743] [KO:K11987]

Pictograms

Irritant

Irritant

Other CAS

169590-41-4

Wikipedia

Deracoxib
Guaiacolsulfonic_acid

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Bienhoff SE, Smith ES, Roycroft LM, Roberts ES, Baker LD. Efficacy and safety of deracoxib for the control of postoperative pain and inflammation associated with dental surgery in dogs. ISRN Vet Sci. 2012 Jan 23;2011:593015. doi: 10.5402/2011/593015. Print 2011. PubMed PMID: 23738113; PubMed Central PMCID: PMC3658545.
2: Ustün Alkan F, Ustüner O, Bakırel T, Cınar S, Erten G, Deniz G. The effects of piroxicam and deracoxib on canine mammary tumour cell line. ScientificWorldJournal. 2012;2012:976740. doi: 10.1100/2012/976740. Epub 2012 Nov 7. PubMed PMID: 23251109; PubMed Central PMCID: PMC3518048.
3: McMillan SK, Boria P, Moore GE, Widmer WR, Bonney PL, Knapp DW. Antitumor effects of deracoxib treatment in 26 dogs with transitional cell carcinoma of the urinary bladder. J Am Vet Med Assoc. 2011 Oct 15;239(8):1084-9. doi: 10.2460/javma.239.8.1084. PubMed PMID: 21985349.
4: Kahn SA, Mullin CM, de Lorimier LP, Burgess KE, Risbon RE, Fred RM 3rd, Drobatz K, Clifford CA. Doxorubicin and deracoxib adjuvant therapy for canine splenic hemangiosarcoma: a pilot study. Can Vet J. 2013 Mar;54(3):237-42. PubMed PMID: 23997259; PubMed Central PMCID: PMC3573628.
5: Davis JL, Marshall JF, Papich MG, Blikslager AT, Campbell NB. The pharmacokinetics and in vitro cyclooxygenase selectivity of deracoxib in horses. J Vet Pharmacol Ther. 2011 Feb;34(1):12-6. doi: 10.1111/j.1365-2885.2010.01185.x. PubMed PMID: 21219338.
6: Bienhoff SE, Smith ES, Roycroft LM, Roberts ES. Efficacy and safety of deracoxib for control of postoperative pain and inflammation associated with soft tissue surgery in dogs. Vet Surg. 2012 Apr;41(3):336-44. doi: 10.1111/j.1532-950X.2011.00942.x. Epub 2012 Jan 6. PubMed PMID: 22225463.
7: Mullins KB, Thomason JM, Lunsford KV, Pinchuk LM, Langston VC, Wills RW, McLaughlin RM, Mackin AJ. Effects of carprofen, meloxicam and deracoxib on platelet function in dogs. Vet Anaesth Analg. 2012 Mar;39(2):206-17. doi: 10.1111/j.1467-2995.2011.00684.x. Epub 2012 Jan 17. PubMed PMID: 22248445.
8: Ustün Alkan F, Bakirel T, Ustüner O, Yardibi H. In vitro effects of doxorubicin and deracoxib on oxidative-stress-related parameters in canine mammary carcinoma cells. Acta Vet Hung. 2014 Sep;62(3):372-85. doi: 10.1556/AVet.2014.012. PubMed PMID: 25038953.
9: Case JB, Fick JL, Rooney MB. Proximal duodenal perforation in three dogs following deracoxib administration. J Am Anim Hosp Assoc. 2010 Jul-Aug;46(4):255-8. PubMed PMID: 20610698.
10: Blois SL, Allen DG, Wood RD, Conlon PD. Effects of aspirin, carprofen, deracoxib, and meloxicam on platelet function and systemic prostaglandin concentrations in healthy dogs. Am J Vet Res. 2010 Mar;71(3):349-58. doi: 10.2460/ajvr.71.3.349. PubMed PMID: 20187838.
11: Royals SR, Farese JP, Milner RJ, Lee-Ambrose L, van Gilder J. Investigation of the effects of deracoxib and piroxicam on the in vitro viability of osteosarcoma cells from dogs. Am J Vet Res. 2005 Nov;66(11):1961-7. PubMed PMID: 16334957.
12: Bakirel T, Alkan FÜ, Üstüner O, Çinar S, Yildirim F, Erten G, Bakirel U. Synergistic growth inhibitory effect of deracoxib with doxorubicin against a canine mammary tumor cell line, CMT-U27. J Vet Med Sci. 2016 May 3;78(4):657-68. doi: 10.1292/jvms.15-0387. Epub 2016 Jan 29. PubMed PMID: 26822118; PubMed Central PMCID: PMC4873858.
13: Gordon-Evans WJ, Dunning D, Johnson AL, Knap KE. Randomised controlled clinical trial for the use of deracoxib during intense rehabilitation exercises after tibial plateau levelling osteotomy. Vet Comp Orthop Traumatol. 2010;23(5):332-5. doi: 10.3415/VCOT-09-11-0121. Epub 2010 Aug 25. PubMed PMID: 20740263.
14: Tomlinson JE, Blikslager AT. Effects of cyclooxygenase inhibitors flunixin and deracoxib on permeability of ischaemic-injured equine jejunum. Equine Vet J. 2005 Jan;37(1):75-80. PubMed PMID: 15651739.
15: Roberts ES, Van Lare KA, Marable BR, Salminen WF. Safety and tolerability of 3-week and 6-month dosing of Deramaxx (deracoxib) chewable tablets in dogs. J Vet Pharmacol Ther. 2009 Aug;32(4):329-37. doi: 10.1111/j.1365-2885.2008.01043.x. PubMed PMID: 19614837.
16: Millis DL, Weigel JP, Moyers T, Buonomo FC. Effect of deracoxib, a new COX-2 inhibitor, on the prevention of lameness induced by chemical synovitis in dogs. Vet Ther. 2002 Winter;3(4):453-64. PubMed PMID: 12584683.
17: Panciera DL, Refsal KR, Sennello KA, Ward DL. Effects of deracoxib and aspirin on serum concentrations of thyroxine, 3,5,3'-triiodothyronine, free thyroxine, and thyroid-stimulating hormone in healthy dogs. Am J Vet Res. 2006 Apr;67(4):599-603. PubMed PMID: 16579752.
18: Wiwanitkit V. Use of deracoxib during intense rehabilitation exercises. Vet Comp Orthop Traumatol. 2010;23(6):472. PubMed PMID: 21155163.
19: Karnik PS, Johnston S, Ward D, Broadstone R, Inzana K. The effects of epidural deracoxib on the ground reaction forces in an acute stifle synovitis model. Vet Surg. 2006 Jan;35(1):34-42. PubMed PMID: 16409407.
20: Gassel AD, Tobias KM, Cox SK. Disposition of deracoxib in cats after oral administration. J Am Anim Hosp Assoc. 2006 May-Jun;42(3):212-7. PubMed PMID: 16611933.

Explore Compound Types